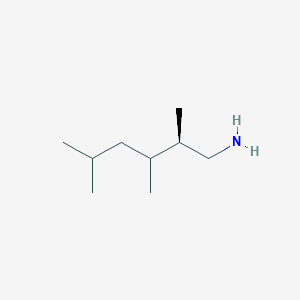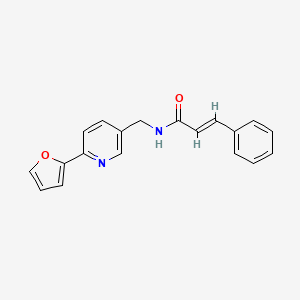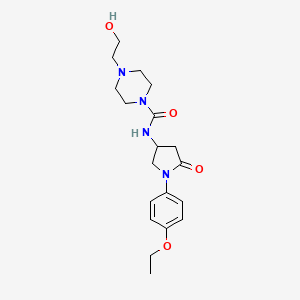
(2R)-2,3,5-Trimethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3,5-Trimethylhexan-1-amine, also known as DMHA or Octodrine, is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. DMHA is structurally similar to other stimulants such as DMAA and ephedrine, but its effects on the body are not yet fully understood.
Wirkmechanismus
(2R)-2,3,5-Trimethylhexan-1-amine is believed to work by increasing the release of norepinephrine and dopamine in the brain, which can lead to increased energy, focus, and motivation. It may also act as a vasoconstrictor, which can increase blood flow and oxygen delivery to the muscles during exercise.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and respiratory rate in humans. It may also increase the production of sweat and cause vasoconstriction. These effects are similar to other stimulants such as caffeine and ephedrine.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2,3,5-Trimethylhexan-1-amine has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, there are limitations to its use in experiments. The effects of this compound on the body are not yet fully understood, and there may be potential side effects that have not been identified.
Zukünftige Richtungen
There are several future directions for research on (2R)-2,3,5-Trimethylhexan-1-amine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase focus and attention in some studies, and further research could investigate its potential as a non-stimulant treatment for ADHD. Another area of interest is the potential for this compound to improve cognitive function in older adults. Several studies have investigated the effects of this compound on cognitive function in young adults, but more research is needed to determine its effects on older adults. Finally, more research is needed to fully understand the safety and potential side effects of this compound. Long-term studies are needed to determine if there are any negative effects on the body with prolonged use.
Conclusion
This compound is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. Its effects on the body are not yet fully understood, and more research is needed to determine its safety and potential uses. The synthesis method of this compound has been reported in several scientific publications, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on this compound, including its potential use as a treatment for ADHD and its effects on cognitive function in older adults.
Synthesemethoden
The synthesis of (2R)-2,3,5-Trimethylhexan-1-amine involves the reaction of 2-heptanone with nitropropane in the presence of sodium borohydride. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield this compound. This method has been reported in several scientific publications and has been used to produce this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
(2R)-2,3,5-Trimethylhexan-1-amine has been studied for its potential use as a dietary supplement and pre-workout ingredient. Several studies have investigated its effects on exercise performance, cognitive function, and mood. However, more research is needed to fully understand the effects of this compound on the body.
Eigenschaften
IUPAC Name |
(2R)-2,3,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)
![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)
![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)
![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)


![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2691645.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2691648.png)

![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)